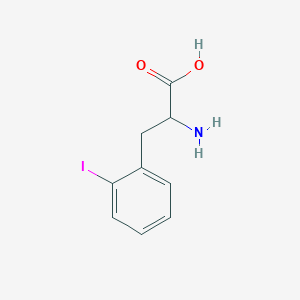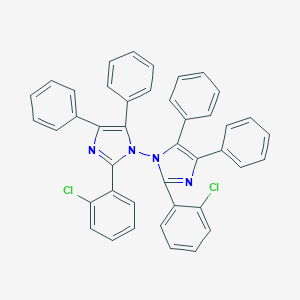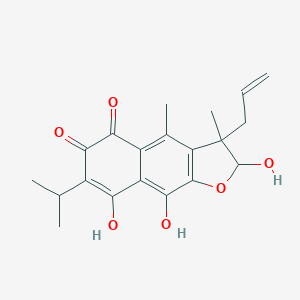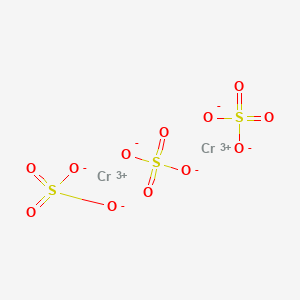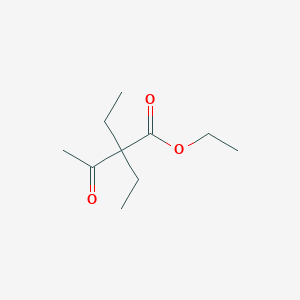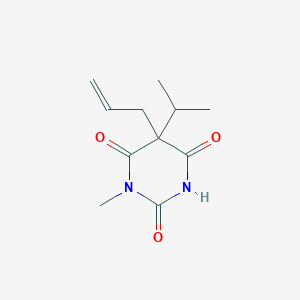
2-Methyldotriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldotriacontane is a long-chain hydrocarbon that belongs to the class of alkanes. It is a colorless, odorless, and waxy solid that is insoluble in water. This compound is found in the cuticular wax of many plants, including rice, wheat, and maize. 2-Methyldotriacontane has several applications in various fields, including agriculture, pharmaceuticals, and cosmetics.
Applications De Recherche Scientifique
Catalytic Behavior and Acid-Base Properties
Research has investigated the acid-base properties of various oxide systems, focusing on their catalytic behavior in transforming specific alcohols. For example, Cutrufello et al. (2002) explored the use of adsorption microcalorimetry in characterizing oxide systems like zirconia and ceria-lanthana solid solutions. This research is vital in understanding how these materials catalyze reactions, such as the conversion of certain alcohols, which could be analogous to reactions involving compounds like 2-Methyldotriacontane (Cutrufello et al., 2002).
Biofuel Research and Combustion Analysis
2-Methylbutanol, a compound related to 2-Methyldotriacontane, has been studied as a potential biofuel. Park et al. (2015) conducted experiments on 2-methylbutanol, examining ignition delay times and flame speeds, to understand its combustion characteristics. This research provides insights into how similar molecules like 2-Methyldotriacontane could perform in biofuel applications (Park et al., 2015).
Pharmaceutical and Industrial Applications
The properties of 2-Methyl pyrazine, a compound structurally related to 2-Methyldotriacontane, have garnered interest for its potential in pharmaceutical and industrial applications. Park et al. (2001) measured the vapor-liquid equilibria and excess molar volumes of 2-Methyl pyrazine with various solvents, providing critical data that can be extrapolated to understand the behavior of similar molecules like 2-Methyldotriacontane in different industrial settings (Park et al., 2001).
Microbial Fermentation and Biofuel Production
The synthesis of pentanol isomers through microbial fermentation has been a topic of significant research. Cann and Liao (2009) focused on metabolic engineering to develop microbial strains for producing isomers like 2-methyl-1-butanol, which are structurally similar to 2-Methyldotriacontane. This work highlights the potential of microbial processes in producing complex hydrocarbons for biofuel and other applications (Cann & Liao, 2009).
Catalytic Dehydration for Renewable Chemicals
The catalytic dehydration of alcohols, such as isobutanol (related to 2-Methyldotriacontane), has been explored for producing renewable fuels and chemicals. Taylor, Jenni, and Peters (2010) studied the dehydration of fermented isobutanol over alumina catalysts, a process potentially applicable to similar long-chain hydrocarbons (Taylor, Jenni, & Peters, 2010).
Propriétés
Numéro CAS |
1720-11-2 |
|---|---|
Nom du produit |
2-Methyldotriacontane |
Formule moléculaire |
C33H68 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
2-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(2)3/h33H,4-32H2,1-3H3 |
Clé InChI |
ZMRQKNNNZMSHKH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
Autres numéros CAS |
90398-67-7 |
Synonymes |
2-Methyldotriacontane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



